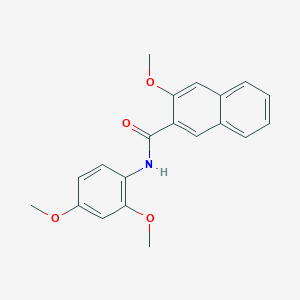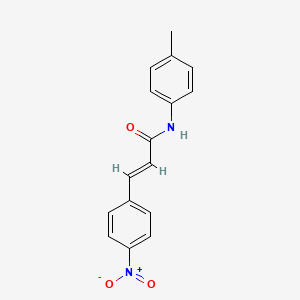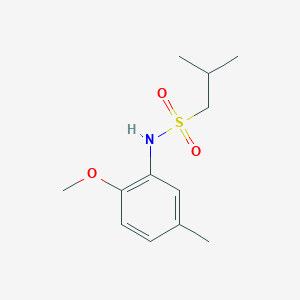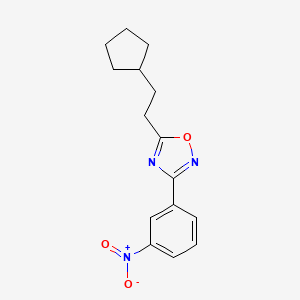![molecular formula C16H11ClF3NO B5844817 N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)
N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide, also known as CTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTAA is a member of the acrylamide family of compounds and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to bind to various receptors, including G protein-coupled receptors and ion channels, and modulate their activity.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In vivo studies have shown that N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide can reduce tumor growth in mouse models of breast cancer and lung cancer.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments is its high potency and selectivity. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have potent activity against various enzymes and receptors, making it a useful tool for studying their function. However, one limitation of using N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is its potential toxicity. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have cytotoxic effects on some cell types, and its safety profile in vivo is not well established.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide. One area of interest is the development of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide derivatives with improved potency and selectivity. Another area of interest is the development of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide-based materials with novel properties, such as self-healing or stimuli-responsive behavior. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide and its potential applications in various fields.
合成法
N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this reaction, 2-chlorobenzaldehyde and 3-(trifluoromethyl)benzaldehyde are reacted with malononitrile in the presence of a base catalyst such as piperidine. The resulting product is then treated with acryloyl chloride to yield N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide.
科学的研究の応用
N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied for its potential use in the development of advanced materials, including polymers and coatings. In agriculture, N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-6-1-2-7-14(13)21-15(22)9-8-11-4-3-5-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKSJGABCPWQDZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)
![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5844746.png)
![3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5844759.png)
![6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)
![2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5844766.png)






![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)